Atorvastatin Sodium is a synthetic lipid-lowering agent and a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [, ] It is used in scientific research primarily to study its chemical properties, synthesis methods, and potential applications in various fields.
Atorvastatin sodium is derived from atorvastatin, which was first discovered in the late 1980s by the pharmaceutical company Parke-Davis (now part of Pfizer). It is classified as a lipid-lowering agent and falls under the category of statins. Statins are recognized for their ability to reduce low-density lipoprotein cholesterol levels in the blood, thus decreasing the risk of heart disease and stroke.
The synthesis of atorvastatin sodium typically involves several key steps:
This method has been optimized for industrial applications to ensure high yields and purity levels.
Atorvastatin sodium has a complex molecular structure characterized by the following features:
The three-dimensional arrangement of atoms in atorvastatin sodium contributes significantly to its pharmacological properties.
Atorvastatin sodium participates in various chemical reactions, primarily related to its hydrolysis and interactions with biological systems:
These reactions are crucial for understanding both the drug's pharmacokinetics and its therapeutic efficacy.
Atorvastatin sodium exerts its effects primarily through inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis:
This mechanism underlies the therapeutic benefits associated with atorvastatin sodium in managing hyperlipidemia.
Atorvastatin sodium exhibits several notable physical and chemical properties:
These properties are essential for formulating atorvastatin into effective pharmaceutical products.
Atorvastatin sodium is primarily used in clinical settings for:
The versatility of atorvastatin sodium underscores its significance in modern medicine.
Atorvastatin sodium (C~33~H~34~FN~2~NaO~5~) is the active pharmaceutical ingredient of the calcium salt marketed as Lipitor. Its molecular structure features a pentasubstituted pyrrole ring as the central core, substituted with p-fluorophenyl and phenyl groups at positions 2 and 3, respectively. A N-phenylcarbamoyl moiety occupies position 4, while an isopropyl group resides at position 5. The pharmacologically critical side chain consists of a (3R,5R)-3,5-dihydroxyheptanoic acid unit, which mimics the endogenous substrate of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase [1] [5] [6].
The sodium salt formation occurs at the terminal carboxylic acid group (pK~a~ ≈ 4.46), enhancing aqueous solubility compared to the free acid form. This salt exists as a white to off-white crystalline solid with a melting point exceeding 200°C (with decomposition). Stereochemistry is paramount for activity: the 3R,5R dihydroxy configuration enables optimal binding to the HMG-CoA reductase enzyme. Isomeric impurities—particularly the 3S,5S enantiomer and the 5-trans isomer—exhibit significantly reduced pharmacological activity and are strictly controlled during synthesis (<0.15% as per pharmaceutical standards) [6] [8].
Structural Element | Chemical Description | Functional Role |
---|---|---|
Pyrrole core | Pentasubstituted heterocycle | Scaffold for pharmacophore orientation |
p-Fluorophenyl group | Aromatic ring at position 2 | Enhances lipophilicity and target affinity |
(3R,5R)-dihydroxyheptanoate | C7 alkyl chain with two chiral hydroxyl groups | Mimics HMG-CoA substrate; critical for inhibition |
Sodium counterion | Ionic association with carboxylate | Improves solubility and dissolution kinetics |
The industrial synthesis of atorvastatin sodium employs convergent strategies, with the pyrrole ring constructed via Paal-Knorr cyclocondensation or Münchnone cycloaddition. The classical Paal-Knorr route involves reacting a 1,4-diketone precursor with 4-fluorobenzylamine under acidic catalysis, followed by sequential attachments of side chains. This six-step process (excluding amine synthesis) suffers from moderate yields (40-60%) due to regioselectivity challenges [1] [3].
A breakthrough Ugi multicomponent reaction (U-4C)-based synthesis significantly shortens the pathway. p-Fluorobenzaldehyde, commercially available amine 3, convertible isocyanide 7, and isobutyric acid react in trifluoroethanol to form an Ugi adduct. Subsequent isocyanide cleavage yields the key amido acid intermediate, which undergoes regioselective Münchnone cycloaddition with N,3-diphenylpropiolamide. Acidic deprotection then furnishes atorvastatin, converted to the sodium salt via NaOH treatment. This four-step route achieves a 40% overall yield, outperforming traditional methods [1]:
Ugi Reaction → Isocyanide Cleavage → Cycloaddition → Deprotection → Salt Formation
Conversion to the sodium salt involves alkaline hydrolysis of the tert-butyl ester precursor. Crude atorvastatin tert-butyl ester is dissolved in ethanol/water (3:1), treated with NaOH (1.1 equiv), and stirred at 50°C for 4 hours. After acidification to pH 3.0–4.0, the free acid is extracted, dissolved in acetone, and reacted with sodium carbonate. Precipitation with isopropanol yields atorvastatin sodium with >99% purity [3].
Method | Steps | Key Reaction | Overall Yield | Advantages |
---|---|---|---|---|
Paal-Knorr condensation | 6–10 | Acid-catalyzed cyclization | 30–40% | Established industrial process |
Münchnone cycloaddition | 7–8 | 1,3-dipolar cycloaddition | 25–35% | Regioselective pyrrole formation |
Ugi multicomponent route | 4 | Ugi four-component reaction | 40% | Convergent; fewer steps; scalable |
Atorvastatin sodium exhibits pH-dependent stability, degrading rapidly under acidic conditions (pH < 4) via lactonization and pyrrole ring oxidation. In alkaline suspensions (pH 9.9), it demonstrates robust stability for ≥30 days at 25°C, with <5% degradation. However, prolonged exposure to alkaline excipients like magnesium oxide (MgO) induces hydrolysis, reducing recovery to 85% after 5 hours at 55°C. Thermal degradation accelerates above 60°C, with decomposition observed at melting [2] [4] [8].
Solubility varies markedly with solvent: freely soluble in methanol (5.81 mg/mL), sparingly soluble in water (0.4–0.6 mg/mL), and insoluble in apolar solvents like hexane. The equilibrium solubility in aqueous buffers follows this order:
Xanthan gum-based suspensions (0.4% w/v) maintain >95% potency for 30 days when refrigerated (4°C). Light exposure causes photoisomerization, necessitating amber glass packaging [2] [8].
Atorvastatin sodium’s fully synthetic structure contrasts with fungal-derived statins (lovastatin, pravastatin). Its pyrrole core differs from the decalin ring of simvastatin or the fluorophenyl-pyrimidine of rosuvastatin. This confers distinct advantages:
Statin (Salt Form) | Core Structure | LogP | Aqueous Solubility (mg/mL) | HMG-CoA Reductase K~i~ (nM) |
---|---|---|---|---|
Atorvastatin sodium | Pyrrole | 4.1 | 0.54 (pH 7.0) | 8 |
Pravastatin sodium | Hexahydronaphthalene | 1.4 | 7.8 (pH 7.0) | 450 |
Rosuvastatin calcium | Pyrimidine-fluorophenyl | 0.3 | 0.12 (pH 7.0) | 12 |
Simvastatin (acid) | Decalin | 4.7 | 0.03 (pH 7.0) | 15 (after activation) |
Lipophilicity (LogP 4.1) facilitates hepatoselectivity, while the sodium salt balances membrane permeability and dissolution. Unlike simvastatin, atorvastatin sodium resists alkaline hydrolysis in co-suspensions with MgO, making it preferable for dysphagia formulations [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7